Spirosolani e derivati

Spirosolanes and their derivatives are a class of unique cyclic hydrocarbons characterized by the presence of a spiro ring system, which is formed through the fusion of two or more rings at single carbon atoms. These compounds exhibit diverse structural configurations, making them of great interest in organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Spirosolanes are known for their stability and flexibility, allowing for extensive synthetic transformations that can lead to the development of novel molecules with specific biological activities. For instance, certain spirosolane derivatives have shown promising results as anti-inflammatory agents, antitumor drugs, and insecticides. Additionally, due to their unique three-dimensional structures, these compounds also hold potential in designing new materials with enhanced mechanical properties or electronic conductivity.

In summary, the versatility of spirosolanes and their derivatives makes them valuable tools for researchers seeking innovative solutions in various fields.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

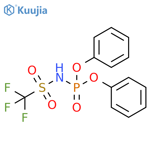

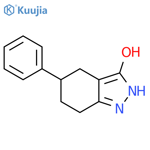

|

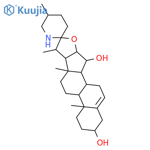

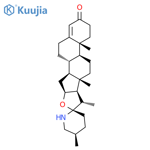

Spirosolane-3,23-diol; (3β,5α,22R,23S,25S)-form, 23-Ac | 152128-86-4 | C29H47NO4 |

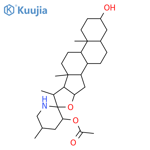

|

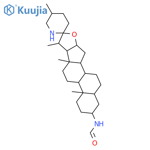

Spirosolane-3,23-diol; (3β,5α,22S,23R,25S)-form, 23-Ac | 152128-84-2 | C29H47NO4 |

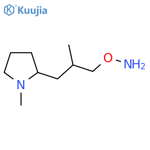

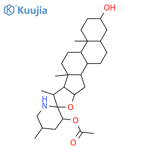

|

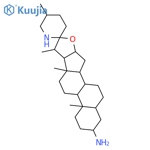

Spirosol-5-en-3-amine; (3β,22R,25R)-form | 164117-53-7 | C27H44N2O |

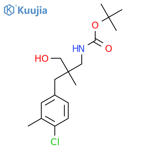

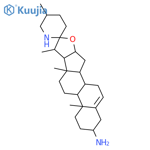

|

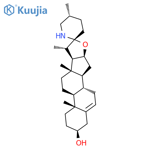

Spirosol-5-ene-3,15-diol; (3β,15β,22R,25R)-form | 16137-77-2 | C27H43NO3 |

|

Spirosolan-3-amine; (3β,5α,22S,25S)-form, N3-Formyl | 1402543-73-0 | C28H46N2O2 |

|

Spirosolan-3-amine; (3α,5α,22S,25S)-form | 182689-75-4 | C27H46N2O |

|

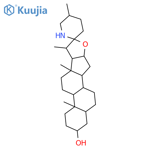

solasodine | 126-17-0 | C27H43NO2 |

|

Spirosol-4-en-3-one,(22a,25R)- (9CI) | 17094-86-9 | C27H41NO2 |

|

Spirosol-5-en-3-ol,28-acetyl-, 3-acetate, (3b,22a,25R)- | 4860-15-5 | C31H47NO4 |

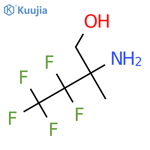

|

| 79464-64-5 | C27H45NO2 |

Letteratura correlata

-

1. Book reviews

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

Fornitori consigliati

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati